![molecular formula C4H4N6O3 B13817809 4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine CAS No. 131357-57-8](/img/structure/B13817809.png)
4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI): This compound is characterized by the presence of an oxadiazole ring fused with a pyrazine ring, along with nitroso groups, which contribute to its distinctive chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyrazine rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled temperature and pH conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of novel pharmaceuticals targeting specific biological pathways .
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its full potential in medical applications .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) involves its interaction with specific molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- [1,2,4]Oxadiazole derivatives
- Pyrazine derivatives
- Nitroso compounds
Comparison: Compared to [1,2,4]Oxadiazole derivatives, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) has a more complex structure, offering additional reactive sites and potential for diverse chemical reactions.
Propriétés
Numéro CAS |
131357-57-8 |
|---|---|
Formule moléculaire |
C4H4N6O3 |
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
4,7-dinitroso-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H4N6O3/c11-7-9-1-2-10(8-12)4-3(9)5-13-6-4/h1-2H2 |
Clé InChI |
ACXVDEVFHFYDQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=NON=C2N1N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


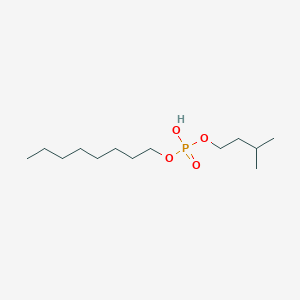
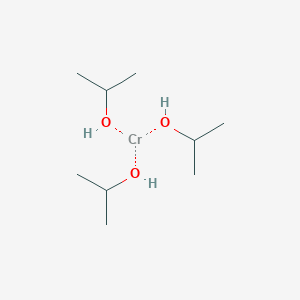
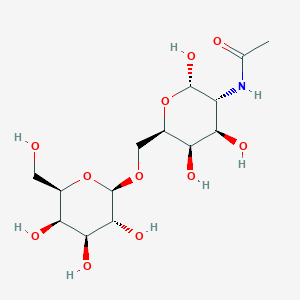
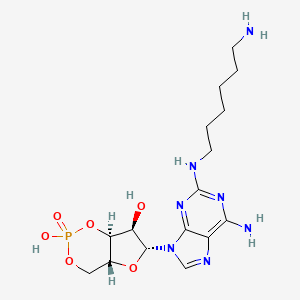
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
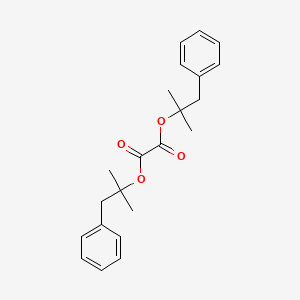







![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
